molecular formula C19H23NO2 B3058127 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol CAS No. 87996-59-6

1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

Cat. No.: B3058127
CAS No.: 87996-59-6
M. Wt: 297.4 g/mol
InChI Key: LNHMXWVXOYXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids. Its derivatives are integral to contemporary medicinal chemistry due to their versatile pharmacological activities. The piperidine scaffold is a key component in drugs targeting a wide range of conditions, including neurological disorders, cancer, infectious diseases, and pain management.

The significance of piperidine derivatives stems from several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This adaptability is crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Diverse Pharmacological Activities: Piperidine-containing compounds have demonstrated a broad spectrum of biological effects. They are known to act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, and anti-inflammatory agents, among others. nih.gov

Receptor Interaction: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, enabling strong interactions with biological targets such as receptors and enzymes.

The strategic incorporation of the piperidine moiety allows medicinal chemists to explore structure-activity relationships (SARs) systematically. This process enables the development of derivatives with enhanced binding affinities and selectivity for their intended biological targets, thereby improving therapeutic efficacy while minimizing off-target effects.

Historical Perspectives on Substituted Piperidines as Privileged Pharmacophores

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. Substituted piperidines have long been recognized as one such privileged pharmacophore. Their presence in a multitude of bioactive molecules underscores their historical and ongoing importance in drug discovery.

Historically, the journey of piperidine derivatives in medicine can be traced back to the study of natural alkaloids. Many of these naturally occurring compounds, which possess a piperidine core, exhibit potent physiological effects. This observation spurred further investigation and the synthetic modification of the piperidine ring to develop new therapeutic agents.

The phenyl(piperidin-4-yl)methanone (B1296144) fragment is a notable example of a privileged structure within the broader class of piperidine derivatives. This motif is found in numerous bioactive small molecules with therapeutic applications as anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective agents. The metabolic stability of this fragment, coupled with its potential to act as a bioisostere of the piperazine (B1678402) ring, makes it a reliable and versatile framework in drug design.

Problem Statement and Research Rationale for 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

While extensive research has been conducted on a wide array of piperidine derivatives, a comprehensive academic exploration of the specific compound this compound appears to be limited in publicly available literature. The absence of detailed studies on its synthesis, characterization, and biological activity presents a clear knowledge gap.

The rationale for investigating this particular compound is rooted in the established pharmacological importance of its constituent structural components: the N-benzylpiperidine core, the 3-hydroxyl group, and the 3-methoxyphenyl (B12655295) substituent.

The N-Benzylpiperidine Moiety: The N-benzyl group is a common feature in many biologically active compounds. It can influence a molecule's lipophilicity and its ability to interact with various receptors. For instance, N-benzyl piperidine derivatives have been explored as potent inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. nih.gov

The 3-Aryl-3-Hydroxypiperidine Scaffold: The presence of an aryl group and a hydroxyl group at the 3-position of the piperidine ring is a significant structural feature. This arrangement can lead to specific stereochemical conformations that may be crucial for binding to biological targets. The hydroxyl group can participate in hydrogen bonding, a key interaction in many ligand-receptor binding events.

The 3-Methoxyphenyl Group: The methoxyphenyl group is another important pharmacophore. The position of the methoxy (B1213986) substituent on the phenyl ring can significantly impact a compound's biological activity. For example, derivatives containing the (2-methoxyphenyl)piperazine moiety have been investigated for their potential in treating benign prostatic hyperplasia. frontiersin.org

Therefore, the problem statement for future research on this compound would be to synthesize and characterize this novel compound and to conduct a thorough evaluation of its potential biological activities. The research rationale is based on the hypothesis that the unique combination of these three structural motifs could result in a compound with novel or enhanced pharmacological properties, potentially in areas such as neurodegenerative diseases, cancer, or inflammatory conditions. A systematic investigation is warranted to determine its bioactivity profile and to understand the structure-activity relationships conferred by its specific arrangement of functional groups.

Due to the limited availability of specific research data for this compound, the following data tables for related compounds are provided for illustrative purposes.

Table 1: Examples of Biologically Active Piperidine Derivatives

Compound NameCore StructureTherapeutic Area of Interest
DonepezilN-BenzylpiperidineAlzheimer's Disease (AChE inhibitor)
HaloperidolPhenyl(piperidin-4-yl)methanoneAntipsychotic (Dopamine receptor antagonist)
Fentanyl4-AnilidopiperidineAnalgesic (Opioid receptor agonist)
Ritalin (Methylphenidate)PiperidineADHD (Norepinephrine-dopamine reuptake inhibitor)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-22-18-10-5-9-17(13-18)19(21)11-6-12-20(15-19)14-16-7-3-2-4-8-16/h2-5,7-10,13,21H,6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHMXWVXOYXBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546921
Record name 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87996-59-6
Record name 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 3 3 Methoxyphenyl Piperidin 3 Ol and Structural Analogues

General Synthetic Strategies for Piperidine-3-ol Scaffolds

The piperidine-3-ol motif is a key structural element present in numerous natural products and pharmacologically active molecules. chemicalbook.com Consequently, a variety of synthetic strategies have been developed for its construction. These methods can be broadly categorized into two main approaches: the hydrogenation or reduction of pyridine (B92270) precursors and the cyclization of acyclic amino compounds.

Hydrogenation of substituted pyridines is a common and effective method for producing piperidine (B6355638) derivatives. google.com This approach typically involves the use of transition metal catalysts, such as rhodium, palladium, ruthenium, and platinum, often under elevated pressure and temperature. asianpubs.org For the synthesis of 3-hydroxypiperidines, 3-hydroxypyridine (B118123) serves as a readily available starting material. The reduction of the pyridine ring can be achieved using various catalytic systems, including rhodium on carbon or platinum oxide. patsnap.com The conditions can be tailored to be compatible with the hydroxyl group.

Intramolecular cyclization strategies offer another versatile route to the piperidine-3-ol scaffold. These methods involve the formation of the six-membered ring from a linear precursor already containing the necessary carbon and nitrogen atoms. Examples include the reductive amination of δ-ketoamines or the cyclization of amino epoxides. These approaches often provide good control over stereochemistry, which is crucial for the synthesis of specific isomers.

Targeted Synthesis of 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

The targeted synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. These routes typically start from pre-formed piperidine rings or pyridine precursors.

Reaction Pathways Involving Piperidine Derivatives and Substituted Phenols

One potential, though less direct, synthetic route involves the initial N-benzylation of a suitable piperidine precursor, such as 3-hydroxypiperidine (B146073). The N-benzyl group can be introduced by reacting 3-hydroxypiperidine with benzyl (B1604629) bromide or benzyl chloride in the presence of a base to neutralize the resulting hydrohalic acid. patsnap.com This reaction yields N-benzyl-3-hydroxypiperidine. The subsequent introduction of the 3-methoxyphenyl (B12655295) group at the C-3 position to form a tertiary alcohol is more complex and cannot be achieved by a direct reaction with a phenol. Instead, this transformation would typically proceed through the oxidation of the C-3 hydroxyl group to a ketone (N-benzyl-3-piperidone), followed by the addition of a 3-methoxyphenyl organometallic reagent, as detailed in the Grignard reaction section below.

Application of Grignard Addition and Subsequent Ring Expansion Techniques

The most direct and widely used method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. In this specific synthesis, the key precursors are N-benzyl-3-piperidone and a Grignard reagent derived from a substituted bromobenzene.

The synthesis commences with the preparation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, by reacting 3-bromoanisole (B1666278) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.de Concurrently, N-benzyl-3-piperidone is prepared, often by the oxidation of N-benzyl-3-hydroxypiperidine.

The crucial step is the addition of the 3-methoxyphenylmagnesium bromide to N-benzyl-3-piperidone. The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control its exothermicity. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution neutralizes the alkoxide to yield the final tertiary alcohol, this compound. researchgate.net

Ring expansion techniques are generally not the preferred method for synthesizing this specific compound, as the necessary precursors are readily available for a more direct Grignard-based approach.

Table 1: Key Reactants in Grignard Synthesis

ReactantRole
N-benzyl-3-piperidoneElectrophilic carbonyl source
3-bromoanisolePrecursor to the Grignard reagent
Magnesium turningsFormation of the Grignard reagent
Anhydrous diethyl ether or THFSolvent for the Grignard reaction

Catalytic Reduction of Pyridine Precursors utilizing Nickel-Based Catalysts

An alternative strategy for the synthesis of N-benzylated piperidinols involves the catalytic reduction of a corresponding pyridinium (B92312) salt. This method is particularly useful as it avoids the handling of potentially unstable piperidone precursors.

The synthesis begins with the quaternization of 3-hydroxypyridine with benzyl chloride to form N-benzyl-3-hydroxypyridinium chloride. This pyridinium salt is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring.

While precious metal catalysts like platinum and palladium are often used for pyridine hydrogenation, they can also lead to the undesirable cleavage of the N-benzyl group (debenzylation). google.com To circumvent this issue, specific nickel-based catalysts have been developed that can effectively reduce the pyridinium ring while preserving the N-benzyl group. google.com A Chinese patent describes a process for synthesizing N-benzyl-3-piperidinol where N-benzyl-3-hydroxypyridinium salt is reduced using a low-cost, easy-to-prepare nickel-based catalyst under moderate hydrogen pressure (3-5 atm). google.com This method provides a high-purity product and is suitable for industrial-scale production. google.com

Although this specific patent focuses on N-benzyl-3-piperidinol, the principle can be extended to the synthesis of this compound. This would involve starting with 3-(3-methoxyphenyl)pyridine, which would first be N-benzylated and then catalytically reduced. Subsequent oxidation of the piperidine ring and Grignard addition, or other functional group manipulations, would be necessary to introduce the 3-hydroxyl group. A more direct, but synthetically challenging, route would be the reduction of a 1-benzyl-3-(3-methoxyphenyl)-3-hydroxypyridinium precursor.

Stereoselective and Diastereoselective Approaches in Piperidin-3-ol Synthesis

The synthesis of this compound results in the formation of a chiral center at the C-3 position of the piperidine ring. Therefore, the product exists as a pair of enantiomers. For many pharmaceutical applications, it is essential to obtain a single enantiomer, which necessitates the use of stereoselective synthetic methods.

Several strategies can be employed to achieve stereocontrol in the synthesis of piperidin-3-ols. One common approach is the use of chiral catalysts for the reduction of a ketone precursor. For example, the asymmetric reduction of N-protected 3-piperidones can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral metal complexes. Biocatalysis, employing enzymes such as ketoreductases, has emerged as a powerful tool for the enantioselective reduction of ketones, often providing high enantiomeric excess under mild reaction conditions. mdpi.com

In the context of the Grignard addition to N-benzyl-3-piperidone, achieving stereoselectivity is more challenging as a new stereocenter is created in a reaction that does not inherently favor one enantiomer over the other. To induce stereoselectivity, one could employ a chiral auxiliary on the piperidine nitrogen. This auxiliary would direct the incoming Grignard reagent to one face of the carbonyl group, leading to a preponderance of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched product.

Alternatively, if the synthesis results in a racemic mixture, resolution techniques can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization. chemicalbook.com

Process Optimization and Yield Enhancement in Compound Preparation

The formation of the Grignard reagent is a crucial step. The magnesium turnings should be activated, and all glassware and solvents must be scrupulously dried to prevent quenching of the highly reactive organometallic species. thieme-connect.de The rate of addition of the aryl halide to the magnesium is also important to control the exothermic reaction and minimize the formation of byproducts, such as Wurtz coupling products. researchgate.net

During the Grignard addition to N-benzyl-3-piperidone, temperature control is paramount. Running the reaction at low temperatures (e.g., 0 °C or below) helps to prevent side reactions and improve the selectivity of the addition. The stoichiometry of the reactants also plays a significant role; a slight excess of the Grignard reagent is often used to ensure complete conversion of the ketone.

The workup procedure is also critical for maximizing the isolated yield. Careful quenching of the reaction mixture with a saturated ammonium (B1175870) chloride solution or dilute acid is necessary to hydrolyze the magnesium alkoxide intermediate without causing degradation of the desired product. The choice of extraction solvent and the number of extractions can also impact the recovery of the final compound.

For the catalytic hydrogenation route, optimization would focus on the choice of catalyst, solvent, hydrogen pressure, and temperature to achieve complete reduction of the pyridine ring without causing debenzylation. Catalyst loading and the potential for catalyst recycling are also important considerations for large-scale, cost-effective production.

Table 2: Factors for Process Optimization in Grignard Synthesis

ParameterOptimization Goal
Solvent PurityMaximize Grignard reagent formation and reaction efficiency
Reaction TemperatureControl exothermicity and minimize side reactions
Reagent StoichiometryEnsure complete conversion of the limiting reagent
Workup ConditionsMaximize product recovery and purity

Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 3 Methoxyphenyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H or ¹³C NMR data for 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol could be located. This information is crucial for assigning the specific chemical environment of each proton and carbon atom, which would confirm the connectivity of the benzyl (B1604629), methoxyphenyl, and hydroxypiperidine moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific IR and Raman spectra for this compound have not been reported. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups, including the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and C=C vibrations of the aromatic and piperidine (B6355638) rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

There is no available mass spectrometry data for this compound. This analysis would be necessary to confirm the molecular weight of the compound and to study its fragmentation patterns, which provides valuable information about its structural components.

X-ray Crystallography for Solid-State Molecular Conformation

No X-ray crystallographic studies have been published for this compound or for closely related 3-aryl-3-hydroxypiperidine structures that would allow for a confident discussion of its solid-state conformation. Such a study would definitively establish the three-dimensional arrangement of the atoms, including the stereochemistry at the C3 position and the conformation of the piperidine ring.

Computational Analysis of this compound Remains Unexplored

A comprehensive review of scientific literature reveals a notable absence of computational chemistry and theoretical investigations focused specifically on the chemical compound this compound. Despite the growing application of computational methods in characterizing molecular structures and predicting reactivity, this particular substituted piperidine derivative appears to be uncharted territory in the realm of theoretical chemistry.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for elucidating the intricacies of molecular geometry and electronic properties. windows.net These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of a molecule's structure. Furthermore, conformational analysis and the mapping of energy landscapes are crucial for identifying the most stable forms of a molecule. However, no such data has been published for this compound.

Similarly, the electronic structure of this compound remains uncharacterized from a theoretical standpoint. Key insights that could be gained from such studies include:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and its electronic transitions. The energy gap between these orbitals provides information on the molecule's stability and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis: This technique identifies the electron-rich and electron-deficient regions of a molecule, which is critical for predicting the sites of electrophilic and nucleophilic attack. The color-coded surface highlights the electrostatic potential, offering a visual guide to reactive sites. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular charge transfer and the stabilizing effects of electron delocalization. It examines the interactions between filled and vacant orbitals to quantify hyperconjugative interactions and their contribution to molecular stability. researchgate.net

While computational studies have been conducted on various other piperidine derivatives and molecules containing benzyl and methoxyphenyl groups, the specific arrangement and substitution pattern of this compound has not been the subject of dedicated theoretical research. nih.govtandfonline.comresearchgate.net The scientific community awaits future studies that will apply these powerful computational methodologies to unravel the detailed molecular and electronic characteristics of this compound. Such research would be invaluable for a deeper understanding of its properties and potential applications.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3 3 Methoxyphenyl Piperidin 3 Ol

Computational Prediction and Correlation of Spectroscopic Data

Theoretical calculations are instrumental in predicting and understanding the spectroscopic properties of 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol. Density Functional Theory (DFT) is a primary method for these computational investigations, often employing the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry and predict spectroscopic data. tandfonline.comuni-greifswald.denih.gov

The predicted vibrational frequencies from DFT calculations can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov For instance, the characteristic vibrational modes, such as the O-H stretch of the tertiary alcohol, the C-N stretching of the piperidine (B6355638) ring, and the aromatic C-H stretches of the benzyl (B1604629) and methoxyphenyl groups, can be calculated. These theoretical values, often scaled to correct for anharmonicity and basis set deficiencies, typically show strong agreement with experimental spectra, aiding in the definitive assignment of spectral bands. epstem.net

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govepstem.net The theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be compared with experimental data obtained in solvents like DMSO or CDCl₃. The correlation between calculated and experimental chemical shifts is often linear, with high correlation coefficients (R²) confirming the accuracy of the computed molecular structure. nih.gov Discrepancies between theoretical and experimental data can provide insights into intermolecular interactions and solvent effects in the experimental environment.

Below is a table summarizing a hypothetical correlation between experimental and DFT-calculated spectroscopic data for the compound.

Spectroscopic DataExperimental ValueCalculated Value (B3LYP/6-31G(d,p))Assignment
FT-IR (cm⁻¹) 34503465 (scaled)O-H stretch (alcohol)
29252933 (scaled)Aliphatic C-H stretch
15981605 (scaled)Aromatic C=C stretch
12451252 (scaled)C-O stretch (ether)
11501158 (scaled)C-N stretch (piperidine)
¹³C NMR (ppm) 159.8160.5C-OCH₃ (methoxyphenyl)
140.2141.0Quaternary C (aromatic)
72.573.1C-OH (piperidine)
62.162.9N-CH₂ (benzyl)
55.355.9O-CH₃ (methoxy)

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the reaction dynamics involved in the synthesis and transformation of this compound.

The synthesis of 3-aryl-piperidin-3-ol scaffolds often involves the addition of an organometallic reagent (e.g., a Grignard reagent) to a piperidone precursor. Quantum chemical methods can elucidate the step-by-step mechanism of such reactions. rsc.org By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products.

This process involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them. rsc.org Transition state theory (TST) can then be used to calculate reaction rate constants. researchgate.net For the synthesis of this compound, calculations would model the approach of the 3-methoxyphenyl (B12655295) magnesium bromide to the carbonyl carbon of 1-benzyl-3-piperidone. The transition state for this nucleophilic addition would be characterized by an imaginary vibrational frequency corresponding to the formation of the new C-C bond and the breaking of the C=O pi-bond. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. rsc.orgresearchgate.net

The solvent environment can significantly influence reaction rates and mechanisms. beilstein-journals.org Quantum chemical calculations can incorporate solvent effects through implicit models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. nih.gov These models account for the stabilization of charged or polar species, such as intermediates and transition states, by the solvent.

For the synthesis of this compound, the choice of an ethereal solvent like THF is common for Grignard reactions. Computational models would show that the polar solvent stabilizes the polar transition state of the Grignard addition more than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. beilstein-journals.org Comparing the reaction energetics in different solvents (e.g., THF vs. a non-polar solvent like toluene) can computationally justify the selection of the optimal reaction medium. rsc.orgbeilstein-journals.org

In Silico Target Prediction and Molecular Recognition Studies

Computational methods are essential for predicting the potential biological targets of this compound and for studying its interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, in silico target prediction tools may suggest potential protein targets based on structural similarity to known ligands. tandfonline.comresearchgate.net Proteins such as sigma receptors or certain G-protein coupled receptors (GPCRs), which are known to bind piperidine-containing molecules, could be identified as potential targets. nih.govmdpi.com

Docking simulations would then be performed to place the compound into the binding site of these putative targets. chemrevlett.com The simulations generate various binding poses and score them based on factors like intermolecular forces, producing a binding energy value (e.g., in kcal/mol) that estimates binding affinity. nih.gov Key interactions, such as hydrogen bonds between the ligand's hydroxyl group and polar amino acid residues (e.g., Asp, Ser), or pi-pi stacking between the aromatic rings and residues like Phe or Tyr, can be identified. rsc.org

The table below presents hypothetical docking results for this compound with a potential protein target.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Sigma-1 Receptor-9.8ASP120, TYR173Hydrogen Bond (with -OH), Pi-Cation (with N⁺)
PHE107, TRP164Pi-Pi Stacking (with benzyl & methoxyphenyl rings)
Dopamine (B1211576) D2 Receptor-9.2ASP114, SER193Hydrogen Bond (with -OH)
PHE389, TRP386Hydrophobic, Pi-Pi Stacking

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. utupub.filbl.gov An MD simulation tracks the movements of all atoms in the system for a set period (typically nanoseconds to microseconds), providing a detailed view of the complex's stability and flexibility. nih.govnih.gov

Starting from the best-docked pose, an MD simulation of the this compound-protein complex would be run in a simulated physiological environment (water, ions, at 37°C). nih.gov The stability of the complex is assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.gov MD simulations also reveal crucial information about conformational changes in the protein upon ligand binding and the persistence of key intermolecular interactions, such as hydrogen bonds, identified during docking. rsc.orgutupub.fi

Biological Activity and Pharmacological Relevance of 1 Benzyl 3 3 Methoxyphenyl Piperidin 3 Ol and Analogues in Vitro Investigations

Evaluation of Receptor Binding Affinities and Modulatory Effects

In vitro investigations of analogues of 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol have focused on their ability to bind to and modulate the activity of opioid receptors.

Opioid Receptor Ligand Activity (μ, δ, κ opioid receptors)

Research into benzylpiperidine derivatives has identified compounds with notable affinity for the μ-opioid receptor (MOR). For instance, a series of 30 benzylpiperidine derivatives were synthesized and evaluated as dual MOR and sigma-1 receptor (σ1R) ligands. Among these, compound 52 demonstrated a high affinity for both receptors, with a Kᵢ value of 56.4 nM for the MOR.

Similarly, analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been designed and shown to be potent and highly selective μ-opioid receptor agonists. Notably, compound (3R, 4S)-23 exhibited a remarkable binding affinity for the MOR with a Kᵢ of 0.0021 nM. researchgate.net In contrast, its affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) was significantly lower, with Kᵢ values of 18.4 nM and 25.8 nM, respectively, highlighting its selectivity for the μ receptor. researchgate.net

Furthermore, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have identified these compounds as pure opioid receptor antagonists. This class of compounds demonstrates that structural modifications to the piperidine (B6355638) ring can significantly alter the pharmacological profile from agonist to antagonist activity.

Compound/Analogue ClassReceptorBinding Affinity (Kᵢ)Reference
Benzylpiperidine derivative (52)μ (MOR)56.4 nM
Benzylpiperidine derivative (52)σ₁ (σ1R)11.0 nM
(3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (23)μ (MOR)0.0021 nM researchgate.net
(3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (23)δ (DOR)18.4 nM researchgate.net
(3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (23)κ (KOR)25.8 nM researchgate.net

Influence of Ligand-Specific Interactions on Receptor Selectivity

The structure-activity relationship (SAR) of piperidine-based opioid ligands reveals that minor structural modifications can have a profound impact on receptor affinity and selectivity. For 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are crucial determinants of binding affinity and selectivity. researchgate.net

The stereochemistry of the piperidine ring also plays a pivotal role. For instance, the (3R, 4S) configuration of compound 23 was found to be more potent and selective for the MOR compared to its enantiomer. researchgate.net Molecular docking and dynamics simulations suggest that this high affinity and selectivity are due to specific interactions with the receptor's binding pocket. researchgate.net

In the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence and orientation of the methyl groups on the piperidine ring are critical for their antagonist properties. The trans-conformation of the methyl groups is a key feature of this pharmacophore.

Investigation of Enzyme Inhibition Profiles

Modulation of Urease Enzyme Activity

A variety of piperidine derivatives with different substituents on the nitrogen atom have been synthesized and assessed for their ability to inhibit urease. nih.gov These compounds displayed a range of inhibitory activities, with IC₅₀ values from 31.97 to 254 μM. nih.gov The inhibitory potential was found to be influenced by the size and electronic properties (electron-donating or -withdrawing) of the substituents. nih.gov This suggests that the 1-benzyl and 3-(3-methoxyphenyl) groups of the target compound could contribute to urease inhibitory activity.

Inhibition of Relevant Biological Enzymes (e.g., HIV-1 Protease, 8-oxo-Guanine DNA Glycosylase 1 for related piperidine derivatives)

The piperidine scaffold is a common motif in the design of inhibitors for various enzymes.

HIV-1 Protease: Piperidine-containing compounds have been investigated as inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus.

8-oxo-Guanine DNA Glycosylase 1 (OGG1): Substituted N-piperidinyl-benzimidazolones have been identified as potent and selective inhibitors of OGG1, an enzyme involved in the repair of oxidatively damaged DNA.

While these findings are for related piperidine derivatives and not the specific compound of interest, they highlight the potential for this compound to interact with and possibly inhibit the activity of various biological enzymes. Further research is needed to elucidate the specific enzyme inhibition profile of this compound.

Assessment of Antimicrobial Properties (In Vitro)

The antimicrobial potential of piperidine derivatives, a class of nitrogen-containing heterocycles to which this compound belongs, has been a subject of significant research. biointerfaceresearch.comresearchgate.net In vitro studies are fundamental in assessing the efficacy of these compounds against various pathogenic microbes. The primary methods employed for these evaluations include the disc diffusion method and the determination of Minimum Inhibitory Concentration (MIC). biointerfaceresearch.combiomedpharmajournal.org

Piperidine derivatives have demonstrated a broad spectrum of activity, showing efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Commonly tested bacterial strains include Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli, Klebsiella pneumoniae, and Yersinia enterocolitica (Gram-negative). biointerfaceresearch.combiomedpharmajournal.orgnih.gov Some analogues have also been screened for antifungal activity against yeasts like Candida albicans. nih.gov

Research indicates that the antimicrobial activity of these compounds is highly dependent on their specific structural features. researchgate.net For instance, certain synthetic piperidine derivatives have shown considerable zones of inhibition against S. aureus and E. coli, with some compounds exhibiting activity comparable to standard antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net The evaluation of these compounds often involves dissolving them in a solvent like ethanol (B145695) or DMSO, impregnating sterile paper discs with the solution, and placing them on agar (B569324) plates inoculated with the target microorganism. researchgate.netresearchgate.net The resulting zone of inhibition around the disc provides a qualitative measure of the compound's antimicrobial potency. researchgate.net

Table 1: Representative Antimicrobial Activity of Piperidine Analogues
Compound TypeTest MethodGram-Positive Bacteria TestedGram-Negative Bacteria TestedFungi TestedGeneral ObservationReference
Substituted PiperidinesDisc DiffusionStaphylococcus aureus, Bacillus subtilisEscherichia coli, Yersinia enterocoliticaCandida albicansActivity varies with substitution; some compounds show significant inhibition zones. biointerfaceresearch.comnih.gov
2,6-diaryl-3-methyl-4-piperidonesMIC DeterminationBacillus subtilisEscherichia coliC. albicans, M. gypseumSome derivatives exhibited significant activity comparable to ampicillin (B1664943) and terbinafine. biomedpharmajournal.org
Novel Piperidine DerivativesDisc Diffusion & MICStaphylococcus aureus, Bacillus cereusEscherichia coli, Pseudomonas aeruginosaAspergillus niger, Candida albicansOne compound showed strong inhibitory activity and the best MIC results against seven tested bacteria. academicjournals.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Specificity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency and target specificity of lead compounds like this compound. These studies involve systematically modifying the chemical structure and evaluating the resulting impact on pharmacological activity.

The nature and position of substituents on the aromatic rings—the benzyl (B1604629) and methoxyphenyl groups in the parent compound—are critical determinants of antimicrobial efficacy. nih.govmdpi.com SAR studies on related benzyl derivatives have shown that modifications to these rings can profoundly influence activity.

Applying these principles to this compound, it can be inferred that:

On the Benzyl Moiety: Introducing halogen atoms (e.g., chlorine, fluorine) or small alkyl groups could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes and interact with its target.

On the Methoxyphenyl Moiety: Altering the position of the methoxy (B1213986) group (from meta to ortho or para) or replacing it with other substituents (e.g., hydroxyl, trifluoromethyl) could fine-tune the compound's binding affinity and specificity for its biological target. The hydroxyl group, in particular, could introduce a new hydrogen bonding site.

Table 2: Influence of Aromatic Ring Substituents on Antimicrobial Activity
ScaffoldSubstituent (Position)Effect on ActivityTarget OrganismReference
Benzyl Guanidine2-Chloro-3-(trifluoromethyl)Increased Potency (MIC 0.5 µg/mL)S. aureus nih.govnih.gov
Benzyl Guanidine3,4-DichloroIncreased Potency (MIC 0.5 µg/mL)S. aureus mdpi.com
Thieno[2,3-d]pyrimidineMethyl or Methoxyl (para)Good ActivityS. aureus, B. subtilis nuph.edu.ua
(+)-NeoisopulegolN-benzyl and imidazoleSignificant inhibitory activityGram-positive bacteria mdpi.com

Modifications to the central piperidine ring are fundamental to the pharmacological profile of this class of compounds. The size, charge, and nature of substituents on the piperidine nitrogen and other available positions on the ring can drastically alter biological activity.

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The this compound molecule contains a chiral center at the C3 position of the piperidine ring. Consequently, it can exist as two enantiomers (R and S).

It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For instance, in a study of negamycin (B1678013) analogues, the stereochemistry of the amino group at the 3-position was a critical factor differentiating between antimicrobial and other biological activities. nih.gov Similarly, for a series of 3,5-diamino-piperidine derivatives, the cis configuration was noted as being important for activity. ucsd.edu

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different antimicrobial potencies and selectivities. One enantiomer may fit optimally into the target's binding site, leading to a strong inhibitory effect, while the other may bind weakly or not at all. The separation and individual biological evaluation of these enantiomers are essential steps in the drug development process to identify the more active and potentially less toxic stereoisomer.

Future Research Directions and Translational Potential

Advancements in Asymmetric Synthesis and Sustainable Production of Piperidine (B6355638) Derivatives

Recent breakthroughs in catalysis offer promising avenues. For instance, the use of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling has been shown to streamline the synthesis of complex piperidines, significantly reducing the number of synthetic steps from as many as 17 to as few as 2-5. nih.govnih.gov This approach not only simplifies the process but also lowers production costs and improves access to these valuable molecules. nih.govnih.gov

Furthermore, chemo-enzymatic approaches , which combine chemical synthesis with biocatalysis, are emerging as powerful tools for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. unisi.it One such method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into 3- and 3,4-substituted piperidines with high precision. unisi.it

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives represent another significant advancement. sci-hub.sefrontiersin.orgnih.govresearchgate.net This method provides access to enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity. sci-hub.sefrontiersin.orgnih.govresearchgate.net

In addition to these advanced catalytic methods, a strong emphasis is being placed on sustainable and green chemistry approaches . mdpi.comresearchgate.netnih.gov These methodologies aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve atom economy. Examples include the use of reusable catalysts, such as immobilized lipases on magnetic nanotubes, for the biocatalytic synthesis of piperidines. mdpi.com Multicomponent reactions, which allow the synthesis of complex molecules in a single step from three or more reactants, also represent a key strategy in green synthesis. nih.gov The development of these sustainable methods will be crucial for the environmentally responsible and cost-effective large-scale production of piperidine-based drug candidates.

Table 1: Emerging Synthesis Methodologies for Piperidine Derivatives

MethodologyKey FeaturesPotential Advantages
Biocatalytic C-H Oxidation & Radical Cross-Coupling Employs enzymes for selective hydroxylation followed by nickel electrocatalysis for C-C bond formation. nih.govnih.govReduces step count, cost-effective, avoids expensive catalysts like palladium. nih.govnih.gov
Chemo-enzymatic Dearomatization Combines chemical synthesis with a biocatalytic cascade (e.g., amine oxidase/ene imine reductase). unisi.itHigh stereoselectivity, access to specific chiral piperidines. unisi.it
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Utilizes a rhodium catalyst for the asymmetric carbometalation of dihydropyridines. sci-hub.sefrontiersin.orgnih.govresearchgate.netHigh yield and enantioselectivity for 3-substituted piperidines. sci-hub.sefrontiersin.orgnih.govresearchgate.net
Immobilized Biocatalysis Uses enzymes, such as Candida antarctica lipase (B570770) B (CALB), immobilized on supports like magnetic nanotubes. mdpi.comReusable catalyst, suitable for gram-scale synthesis, high yields. mdpi.com
Green Chemistry Approaches Focuses on multicomponent reactions, use of non-toxic catalysts, and solvent-free or water-initiated processes. mdpi.comresearchgate.netnih.govEnvironmentally friendly, reduced waste, improved atom economy. nih.gov

Integration of Advanced Computational Techniques for De Novo Drug Design and Target Identification

The integration of advanced computational techniques is set to revolutionize the discovery and development of novel piperidine-based therapeutics. These in silico methods offer a rapid and cost-effective means to design new molecules, predict their biological activities, and identify their molecular targets, thereby accelerating the journey from concept to clinic.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of compounds based on their chemical structure. For piperidine derivatives, QSAR models have been successfully developed to predict inhibitory activities against various targets, including protein kinases and the p53-HDM2 interaction. nih.govunisi.itnih.gov By establishing a mathematical relationship between molecular descriptors and biological activity, these models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing. nih.govunisi.itnih.gov

Molecular docking is another indispensable computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For piperidine derivatives, docking studies have been employed to understand their binding modes with targets like cholinesterases, dopamine (B1211576) receptors, and acetyl-CoA carboxylase. nih.govnih.gov This information is invaluable for the rational design of new analogs with improved potency and selectivity.

Virtual screening of large compound libraries using docking simulations is an efficient strategy for identifying novel hits. nih.govsci-hub.se An in-house library of biologically active compounds, for example, was subjected to in silico virtual screening against COVID-19 targets. nih.gov This approach can be readily applied to discover novel piperidine-based ligands for a wide range of biological targets.

Furthermore, de novo drug design algorithms can generate entirely new molecular structures with desired pharmacological properties. By combining fragments of known active molecules or by building new structures atom-by-atom within the binding site of a target, these methods can explore novel chemical space and lead to the discovery of truly innovative drug candidates.

Finally, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction plays a crucial role in the early stages of drug discovery by identifying compounds with favorable pharmacokinetic and safety profiles. mdpi.com Computational tools can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for off-target toxicity, allowing for the early deselection of compounds that are likely to fail in later stages of development. mdpi.com

Table 2: Application of Computational Techniques in Piperidine Drug Discovery

Computational TechniqueApplicationExample in Piperidine Research
QSAR Modeling Predicts biological activity based on chemical structure. nih.govunisi.itnih.govDevelopment of models to predict the inhibitory activity of piperidine derivatives against Akt1 and cancer cell lines. nih.gov
Molecular Docking Predicts the binding mode of a ligand to a receptor. Elucidating the binding interactions of piperidinylpiperidines with acetyl-CoA carboxylase. nih.gov
Virtual Screening Screens large libraries of compounds to identify potential hits. nih.govsci-hub.seIn silico screening of a library of piperidine-based small molecules against COVID-19 targets. nih.gov
De Novo Drug Design Generates novel molecular structures with desired properties.Designing new piperidine derivatives based on the substitution effects on inhibitory activities. nih.gov
In Silico ADMET Prediction Predicts the pharmacokinetic and safety profiles of compounds. mdpi.comProfiling a library of piperidine-based inhibitors to evaluate their ADMET properties. mdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Applications (based on in vitro findings)

In vitro studies of 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol and structurally similar analogs have provided initial clues into their potential biological targets and mechanistic pathways, suggesting promising avenues for therapeutic applications. Future research should focus on a more comprehensive exploration of these interactions to fully elucidate the compound's pharmacological profile.

Structurally related N-benzylpiperidine analogs have been investigated for a range of biological activities. For instance, a series of these compounds were designed and synthesized as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) , key enzymes implicated in the pathology of Alzheimer's disease. Certain analogs demonstrated significant and balanced inhibition of both targets, inhibited amyloid-β (Aβ) aggregation, and showed neuroprotective effects in cell-based assays. These findings suggest that this compound could be a valuable scaffold for the development of multi-target-directed ligands for neurodegenerative disorders.

Furthermore, derivatives of N-benzylpiperidine have been explored as inhibitors of monoacylglycerol lipase (MAGL) , an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Inhibition of MAGL has therapeutic potential for treating pain, inflammation, and neurodegenerative diseases. The discovery of potent and reversible MAGL inhibitors from this chemical class highlights another potential therapeutic application for the subject compound. unisi.it

The 3-aryl piperidine motif is also present in compounds that have been identified as potent and efficacious dopamine D4 receptor agonists . nih.gov Given the structural similarity, it is plausible that this compound may also interact with dopamine receptors or other G-protein coupled receptors, warranting further investigation through receptor binding assays.

To systematically explore the biological targets of this compound, a comprehensive screening against a panel of receptors, enzymes, and ion channels is necessary. Receptor binding assays , utilizing radiolabeled ligands, can determine the affinity of the compound for a wide range of targets. nih.govnih.gov Additionally, high-throughput screening of enzymatic assays can identify potential inhibitory or activating effects on various enzymes.

Once promising targets are identified, further in vitro studies will be required to elucidate the mechanism of action. This may involve kinetic studies to determine the mode of enzyme inhibition, functional assays to assess agonist or antagonist activity at receptors, and cell-based assays to investigate downstream signaling pathways. For example, if the compound is found to bind to a specific receptor, subsequent experiments could measure changes in intracellular second messengers, such as cyclic AMP or calcium, to determine its functional effect.

Table 3: Potential Biological Targets and Therapeutic Applications Based on Analog Studies

Compound ClassInvestigated Targets/ActivitiesPotential Therapeutic Area
N-Benzylpiperidine Analogs Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibition, Aβ aggregation inhibition.Alzheimer's Disease and other neurodegenerative disorders.
N-Benzylpiperidine Derivatives Monoacylglycerol Lipase (MAGL) inhibition. unisi.itPain, inflammation, neuroprotection. unisi.it
3-Aryl Piperidine Analogs Dopamine D4 receptor agonism. nih.govNeurological and psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol during synthesis?

  • Methodological Answer :

  • Use personal protective equipment (PPE) , including nitrile gloves, chemical-resistant lab coats, and safety goggles, to avoid skin/eye contact.
  • Ensure proper ventilation (e.g., fume hoods) to prevent inhalation of vapors.
  • Store the compound in a sealed, dry container away from ignition sources.
  • In case of accidental release, employ adsorbent materials (e.g., sand) and avoid environmental contamination. Dispose via licensed hazardous waste services .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR data to published values. For example, a related benzylpiperidine derivative showed characteristic peaks at δ 73.89 (C-OH) and δ 55.42 (methoxy group) in 13C^{13}\text{C} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19H23NO2C_{19}H_{23}NO_2) with accurate mass measurement.
  • SMILES/InChI Validation : Cross-check with structural identifiers (e.g., SMILES: O(c1cccc(c1)Cc2CCN(CC2)C3(O)CCCN3)C) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10 v/v).
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives), as demonstrated for stereoisomers of fluorophenyl-piperidine analogs .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects in the 200–250 nm range.

Q. How should researchers address contradictory pharmacological data across studies involving this compound?

  • Methodological Answer :

  • Control for Stereochemistry : Verify enantiomeric composition, as small stereochemical differences (e.g., (3S,4R) vs. (3R,4S)) can drastically alter activity .
  • Assay Variability : Replicate experiments across multiple models (e.g., in vitro receptor binding vs. in vivo anticonvulsant assays) .
  • Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities affecting results .

Q. What methodologies are used to determine crystallinity and stability of this compound?

  • Methodological Answer :

  • X-Ray Powder Diffraction (XRPD) : Identify crystalline phases by comparing experimental diffractograms to reference patterns (e.g., WO 2023/113540 for related piperidine salts) .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and thermal stability (e.g., degradation above 200°C suggests limited thermal liability).
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity (e.g., <1% mass change at 80% RH indicates stability) .

Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like σ-receptors or ion channels.
  • In Silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) and toxicity using tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.